molecular formula C11H10O3 B2830876 5,6-Dimethyl-1-benzofuran-2-carboxylic acid CAS No. 95835-74-8

5,6-Dimethyl-1-benzofuran-2-carboxylic acid

Cat. No.: B2830876
CAS No.: 95835-74-8
M. Wt: 190.198
InChI Key: CLVJELFFCYDVPU-UHFFFAOYSA-N
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Description

5,6-Dimethyl-1-benzofuran-2-carboxylic acid is an organic compound with the molecular formula C11H10O3. . The compound is characterized by a benzofuran ring substituted with two methyl groups at positions 5 and 6, and a carboxylic acid group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-1-benzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis . These methods provide efficient routes to construct the benzofuran ring system with the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Dehydrative cyclization and transition-metal catalysis are commonly employed due to their efficiency and reliability .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzofuran ring .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound with a similar core structure but without the methyl and carboxylic acid substituents.

    5-Methyl-1-benzofuran-2-carboxylic acid: A related compound with a single methyl group at position 5.

    6-Methyl-1-benzofuran-2-carboxylic acid: A related compound with a single methyl group at position 6.

Uniqueness

5,6-Dimethyl-1-benzofuran-2-carboxylic acid is unique due to the presence of two methyl groups at positions 5 and 6, which can influence its chemical reactivity and biological activity. The combination of these substituents with the carboxylic acid group at position 2 provides distinct properties compared to other benzofuran derivatives .

Properties

IUPAC Name

5,6-dimethyl-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-6-3-8-5-10(11(12)13)14-9(8)4-7(6)2/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVJELFFCYDVPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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